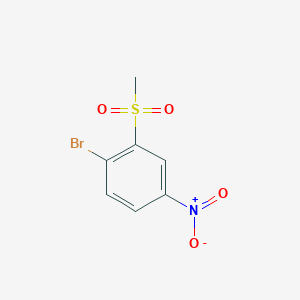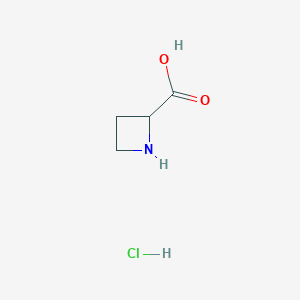
tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used in various chemical reactions and has potential applications in pharmaceutical research .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” were not found, similar compounds have been synthesized from L-aspartic acid and other starting materials . The reaction conditions were optimized in each step .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a tert-butyl group and an aminoanilino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” include a molecular weight of 277.36 g/mol. More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Pyrrolidines : Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method provides a practical approach for synthesizing chiral pyrrolidine derivatives, which are important in medicinal chemistry (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) reported the palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids. This study demonstrates the utility of tert-butyl 4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates in organic synthesis (Wustrow & Wise, 1991).
Crystal Structure Analysis : Weber et al. (1995) conducted a study on the crystal structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a trisubstituted pyrrolidin-2-one. This research provides insights into the molecular structure and potential applications of similar tert-butyl pyrrolidine derivatives (Weber et al., 1995).
Synthesis of Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the synthesis of potent inhibitors of influenza neuraminidase containing pyrrolidine cores. The study highlights the medicinal chemistry applications of tert-butyl pyrrolidine derivatives (Wang et al., 2001).
X-ray Diffraction Studies of Pyrrolidine Derivatives : Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction, providing valuable data for the structural analysis of similar compounds (Naveen et al., 2007).
Study on CYP2C8- and CYP3A-Mediated Metabolism : Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, shedding light on the metabolic pathways and potential pharmaceutical applications of tert-butyl pyrrolidine derivatives (Prakash et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCXXWVNOKLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670753 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159976-32-5 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

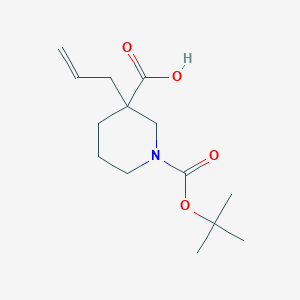
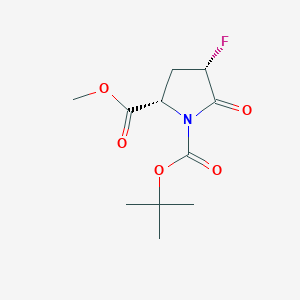
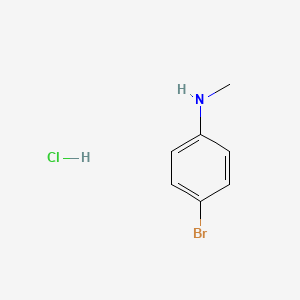

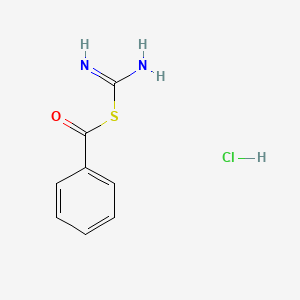
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
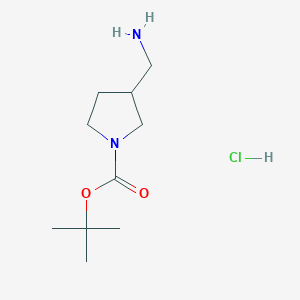
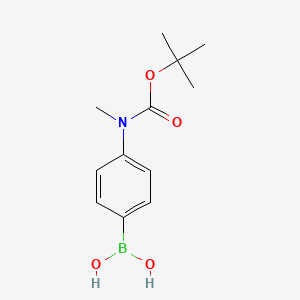


![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
